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Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

Cat. No.: B096057 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of 2-Chloro-4(1H)-pyridinone

Introduction
2-Chloro-4(1H)-pyridinone is a heterocyclic organic compound of significant interest in

medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridinone ring

substituted with a chlorine atom, makes it a versatile building block for the synthesis of more

complex molecules, including potential drug candidates. The pyridinone scaffold is present in

numerous biologically active compounds, and the chloro-substituent provides a reactive handle

for further functionalization through various cross-coupling reactions.

Accurate structural elucidation and characterization are paramount in the development and

application of such compounds. Spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are

indispensable tools for this purpose. Each technique provides a unique piece of the structural

puzzle, and together they offer unambiguous confirmation of the molecule's identity and purity.

This guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4(1H)-
pyridinone. As a senior application scientist, the following sections will not only present the

expected data but also delve into the rationale behind the spectral features and provide

standardized protocols for data acquisition. The focus is on providing a practical and insightful

resource for researchers, scientists, and professionals in drug development.
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It is important to note that 2-Chloro-4(1H)-pyridinone can exist in tautomeric equilibrium with

2-chloro-4-hydroxypyridine. However, in most solvents and in the solid state, the pyridinone

tautomer is favored.[1] The data presented herein corresponds to this more stable pyridinone

form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and

multiplicities of the signals, one can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons in a

molecule and their neighboring environments. For 2-Chloro-4(1H)-pyridinone, we expect to

see signals for the three protons on the pyridinone ring and a signal for the N-H proton.

Predicted ¹H NMR Data

The electron-withdrawing nature of the carbonyl group, the nitrogen atom, and the chlorine

atom will influence the chemical shifts of the ring protons, generally shifting them downfield.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H3 ~6.3 Doublet (d) J(H3,H5) ≈ 2.5 Hz

H5 ~6.4
Doublet of doublets

(dd)

J(H5,H6) ≈ 7.5 Hz,

J(H5,H3) ≈ 2.5 Hz

H6 ~7.5 Doublet (d) J(H6,H5) ≈ 7.5 Hz

N1-H ~11-13 Broad Singlet (br s) -

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4(1H)-pyridinone in 0.6-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The
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choice of solvent is critical; DMSO-d₆ is often preferred for pyridinones as it can effectively

dissolve the compound and allow for the observation of the exchangeable N-H proton.

Instrument Setup:

Use a 400 MHz or 500 MHz NMR spectrometer for optimal resolution.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14

ppm).

Data Acquisition:

Acquire the spectrum at a constant temperature, typically 25 °C.

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32

scans).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., DMSO at 2.50 ppm).

Integrate the signals to determine the relative number of protons.

Interpretation Insights

The proton at the C6 position is expected to be the most downfield due to its proximity to the

electronegative nitrogen atom and the deshielding effect of the carbonyl group.

The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom

and potential chemical exchange with trace amounts of water in the solvent.
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Visualization of ¹H NMR Assignments

Caption: Molecular structure of 2-Chloro-4(1H)-pyridinone with predicted ¹H NMR chemical

shifts.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Since the natural

abundance of ¹³C is low (~1.1%), these spectra are typically acquired with proton decoupling to

simplify the signals to singlets and improve the signal-to-noise ratio.[2]

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)

C2 ~150

C3 ~110

C4 ~175

C5 ~120

C6 ~140

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to

¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5

mm NMR tube.

Instrument Setup:

Use a spectrometer with a frequency appropriate for ¹³C observation (e.g., 100 MHz or

125 MHz for a 400 MHz or 500 MHz instrument, respectively).

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

Data Acquisition:
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Employ a proton-decoupled pulse sequence to collapse C-H coupling and benefit from the

Nuclear Overhauser Effect (NOE).

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically

necessary to obtain a good spectrum.

Data Processing:

Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction).

Reference the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Interpretation Insights

The carbonyl carbon (C4) is expected to have the most downfield chemical shift, which is

characteristic of C=O groups in pyridinones.

The carbon atom bonded to chlorine (C2) will also be significantly downfield due to the

electronegativity of the chlorine atom.

The remaining carbon atoms will appear in the aromatic/olefinic region of the spectrum.

Visualization of ¹³C NMR Assignments```dot graph Mol_Structure_C_NMR { layout=neato; node

[shape=plaintext, fontsize=12, fontname="sans-serif"];

// Define nodes for atoms N1 [label="N1", pos="0,1.5!"]; C2 [label="C2 (~150 ppm)",

pos="-1.2,0.75!"]; C3 [label="C3 (~110 ppm)", pos="-1.2,-0.75!"]; C4 [label="C4 (~175 ppm)",

pos="0,-1.5!"]; C5 [label="C5 (~120 ppm)", pos="1.2,-0.75!"]; C6 [label="C6 (~140 ppm)",

pos="1.2,0.75!"]; Cl [label="Cl", pos="-2.4,1.5!"]; O [label="=O", pos="0,-2.5!"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl;

C4 -- O [style=dashed]; }

Caption: Key IR vibrational modes for 2-Chloro-4(1H)-pyridinone.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. [3]It is used to determine the molecular weight of a compound and to deduce its structure

by analyzing its fragmentation patterns.

Expected Mass Spectrum Data

The molecular weight of 2-Chloro-4(1H)-pyridinone (C₅H₄ClNO) is approximately 129.5 g/mol

. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass

spectrum will show a characteristic isotopic pattern for the molecular ion. [4]

Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl)
Relative
Abundance

Identity

[M]⁺ 129 131 ~3:1 Molecular Ion

[M-CO]⁺ 101 103 ~3:1
Loss of carbon

monoxide

[M-Cl]⁺ 94 - -
Loss of chlorine

radical

| [C₄H₄N]⁺ | 66 | - | - | Further fragmentation |

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after passing through a gas chromatograph

(GC-MS). The sample is vaporized in a high vacuum environment.

Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70

eV). This causes the molecule to lose an electron, forming a positively charged molecular ion

([M]⁺), which can then undergo fragmentation. [5]3. Mass Analysis: Accelerate the resulting

ions in an electric field and separate them based on their mass-to-charge ratio using a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.
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Interpretation Insights

The most crucial piece of information is the molecular ion peak. The presence of peaks at

m/z 129 and 131 in an approximate 3:1 ratio is a definitive indicator of a compound

containing one chlorine atom. [4]* A common fragmentation pathway for pyridones involves

the loss of a neutral carbon monoxide (CO) molecule. [6]Therefore, a significant fragment at

m/z 101 (and 103) is expected.

Another possible fragmentation is the loss of the chlorine atom, leading to a fragment at m/z

94. [4] Visualization of a Plausible Fragmentation Pathway

[C₅H₄ClNO]⁺
m/z = 129/131

[C₄H₄ClN]⁺
m/z = 101/103- CO

[C₅H₄NO]⁺
m/z = 94

- Cl•

Click to download full resolution via product page

Caption: Plausible EI fragmentation pathway for 2-Chloro-4(1H)-pyridinone.

Integrated Spectroscopic Analysis
While each spectroscopic technique provides valuable data, their combined interpretation

offers the most robust structural confirmation.

Mass Spectrometry establishes the molecular formula (C₅H₄ClNO) through the molecular ion

peaks at m/z 129/131.

IR Spectroscopy confirms the presence of key functional groups: a carbonyl (C=O) and an

N-H group, supporting the pyridinone tautomer.

¹³C NMR Spectroscopy identifies the five distinct carbon environments, including a carbonyl

carbon and a carbon attached to chlorine.
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¹H NMR Spectroscopy reveals the connectivity of the three protons on the ring system and

their relative positions, confirming the substitution pattern.

Together, these techniques provide a self-validating system, leaving no ambiguity about the

structure of 2-Chloro-4(1H)-pyridinone. This comprehensive spectroscopic fingerprint is

essential for quality control, reaction monitoring, and regulatory submissions in drug

development and chemical research.
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To cite this document: BenchChem. [Spectroscopic data of 2-Chloro-4(1H)-pyridinone (NMR,
IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096057#spectroscopic-data-of-2-chloro-4-1h-
pyridinone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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